molecular formula C10H7ClFNO2 B1370648 2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione CAS No. 176200-91-2

2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione

Cat. No.: B1370648
CAS No.: 176200-91-2
M. Wt: 227.62 g/mol
InChI Key: KYATUXRRFOJLJB-UHFFFAOYSA-N
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Description

2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione is an organic compound with a unique structure that includes both chloroethyl and fluoro groups attached to an isoindole dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione typically involves the reaction of 2-chloroethylamine with 5-fluoro-isoindole-1,3-dione under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.

    Electrophilic Aromatic Substitution: The fluoro group can participate in reactions with electrophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid under acidic conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted isoindole derivatives.

    Electrophilic Aromatic Substitution: Formation of halogenated or nitrated isoindole derivatives.

    Oxidation and Reduction: Formation of oxides or reduced isoindole derivatives.

Scientific Research Applications

2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The fluoro group can enhance the compound’s stability and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroethanol: A simpler compound with a chloroethyl group but lacking the isoindole and fluoro groups.

    Mustard Gas (Bis(2-chloroethyl) sulfide): Contains chloroethyl groups but has a sulfur atom instead of an isoindole core.

    2-Chloroethylamine: Contains a chloroethyl group but lacks the isoindole and fluoro groups.

Uniqueness

2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione is unique due to the presence of both chloroethyl and fluoro groups attached to an isoindole dione core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2-chloroethyl)-5-fluoroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNO2/c11-3-4-13-9(14)7-2-1-6(12)5-8(7)10(13)15/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYATUXRRFOJLJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)N(C2=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649596
Record name 2-(2-Chloroethyl)-5-fluoro-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176200-91-2
Record name 2-(2-Chloroethyl)-5-fluoro-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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